molecular formula C11H18S5 B3032195 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- CAS No. 122891-19-4

1,3-Dithiole-2-thione, 4,5-bis(butylthio)-

Cat. No. B3032195
CAS RN: 122891-19-4
M. Wt: 310.6 g/mol
InChI Key: OGHGGNWVRJYGQS-UHFFFAOYSA-N
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Description

“1,3-Dithiole-2-thione, 4,5-bis(butylthio)-” is an organosulfur compound . It is the sodium salt of the conjugate base of the 4,5-bis (sulfanyl)-2 H - 1,3-dithiole -2-thione . This compound is a precursor to dithiolene complexes and tetrathiafulvalenes .


Synthesis Analysis

The synthesis of “1,3-Dithiole-2-thione, 4,5-bis(butylthio)-” involves the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperature (-55°C) . It is also possible to use SO2Cl2 and (COCl)2 as oxidizing agents, where the reactions take place at room temperature .


Molecular Structure Analysis

The molecular properties of this compound have been investigated using first-principles calculations based on the density functional theory (DFT) . The most stable adsorption configurations found in this study are the S thiole –S thiolate and the planar forms .


Chemical Reactions Analysis

The compound undergoes S-alkylation . Heating solutions of the compound gives the isomeric 1,2-dithioledithiolate .


Physical And Chemical Properties Analysis

The compound is a yellow solid . Its chemical formula is C3Na2S5 and it has a molar mass of 242.31 g·mol −1 .

Scientific Research Applications

Fluorescent Dyes for Super-Resolution Microscopy

Benzo [1,2-d;4,5-d′]bis [1,3]dithioles serve as crucial building blocks for fluorescent dyes. Specifically, the “S4 DBD dyes” based on these structures exhibit large Stokes shifts, making them promising candidates for super-resolution microscopy techniques like stimulated emission depletion (STED) microscopy . These dyes enable researchers to visualize biological structures with exceptional resolution, aiding in fundamental studies of cellular processes.

Conjugated Polymers with Fluorescence Response

Conjugated polymers containing benzo [1,2-d;4,5-d′]bis [1,3]dithiole units exhibit fluorescence response upon oxidation. This property makes them intriguing for oxidant sensing applications . Researchers explore their use in biosensors, environmental monitoring, and other fields where rapid and sensitive detection of oxidative species is essential.

Triarylmethyl Radicals for Biomolecular Studies

Triarylmethyl radicals (TAM-radicals) are highly stable radicals employed in site-directed spin labeling of biomolecules using electron paramagnetic resonance (EPR). These radicals find applications in structural determination of biomolecules in vitro and within cells. Benzo [1,2-d;4,5-d′]bis [1,3]dithioles contribute to the synthesis of TAM-radicals, enabling precise structural investigations .

Coordination Chemistry and Complexes

The 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand and its chalcogen-substituted isologs have been extensively used in organic and coordination chemistry. Over the past eight years, diverse and interesting dmit coordination complexes have been described, showcasing their versatility in forming stable coordination compounds .

Synthesis of 4,5-Bis(butylthio)-1,3-dithiole-2-thiones

Researchers have prepared 4,5-Bis(butylthio)-1,3-dithiole-2-thiones (also known as [ (p-XC6H4CH2) (p-XC6H4CH2)dmit]) from benzylthio precursors. These compounds exhibit intriguing properties and may find applications in materials science, catalysis, or molecular electronics .

Environmentally Compliant Synthesis

In recent work, S-tert-butyl isothiouronium bromide has been successfully applied as an odorless surrogate for tert-butyl thiol in the synthesis of benzo [1,2-d;4,5-d′]bis [1,3]dithioles. The subsequent formation of these compounds is achieved using scandium(III)triflate, a less harmful reagent than traditional Lewis acids. This environmentally friendly approach allows convenient access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .

Future Directions

The compound has received extensive attention due to their intriguing chemical and physical properties . It has unique properties related to applications in fields as diverse as conducting and superconducting materials, nonlinear optics, catalysis, and dyes . It is also being studied for its potential use in dye-sensitized solar cells .

properties

IUPAC Name

4,5-bis(butylsulfanyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S5/c1-3-5-7-13-9-10(14-8-6-4-2)16-11(12)15-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGGNWVRJYGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(SC(=S)S1)SCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569850
Record name 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dithiole-2-thione, 4,5-bis(butylthio)-

CAS RN

122891-19-4
Record name 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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